molecular formula C20H20O6 B1249881 5-O-methylcelebixanthone

5-O-methylcelebixanthone

Cat. No.: B1249881
M. Wt: 356.4 g/mol
InChI Key: AIBPYVNEBSHOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Methylcelebixanthone is a prenylated xanthone derivative with the molecular formula C₂₀H₂₀O₆ . It is structurally characterized by hydroxy groups at positions 3 and 8, methoxy groups at positions 2 and 4, and a prenyl substituent at position 1 of the xanthone core . This compound is primarily isolated from the roots of Cratoxylum cochinchinense, a plant traditionally used in Southeast Asian medicine .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

3,8-dihydroxy-2,4-dimethoxy-1-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C20H20O6/c1-10(2)8-9-11-14-16(22)15-12(21)6-5-7-13(15)26-19(14)20(25-4)17(23)18(11)24-3/h5-8,21,23H,9H2,1-4H3

InChI Key

AIBPYVNEBSHOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1OC)O)OC)OC3=CC=CC(=C3C2=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Bioactivities :

  • Antimalarial Activity: It shows moderate antimalarial activity against Plasmodium falciparum (IC₅₀ = 3.2 µg/mL), outperforming beta-mangostin (IC₅₀ = 7.2 µg/mL) but underperforming cochinchinone C (IC₅₀ = 2.6 µg/mL) .

Structural Comparison with Analogous Xanthones

The bioactivity of xanthones is highly dependent on substituent patterns. Below is a comparative analysis of 5-O-methylcelebixanthone and its analogs:

Key Structural Features:

  • 5-O-Methylcelebixanthone : Methoxy group at C-5, prenyl at C-1, hydroxyls at C-3/C-8 .
  • Celebixanthone : Hydroxyl group at C-5 instead of methoxy .
  • Cochinchinone A: Geranyl group at C-4, enhancing cytotoxicity .
  • Beta-Mangostin : Methoxy at C-3, linked to antimalarial potency .

Cytotoxic Activity: Substituent-Driven Trends

The cytotoxic effects of xanthones against the NCI-H187 cell line correlate with specific substituents:

Compound Key Substituents Cytotoxic Activity (IC₅₀, µg/mL)
5-O-Methylcelebixanthone C-5 methoxy, C-1 prenyl >5.2 (Inactive)
Celebixanthone C-5 hydroxyl, C-1 prenyl 0.65
Cochinchinone A C-4 geranyl 0.65
Beta-Mangostin C-3 methoxy 5.2

Mechanistic Insights :

  • The C-5 hydroxyl in celebixanthone enhances hydrogen bonding with cellular targets, improving cytotoxicity .
  • The geranyl group in cochinchinone A increases lipophilicity, facilitating membrane penetration .
  • Methoxy groups (e.g., at C-5 in 5-O-methylcelebixanthone) reduce polarity, diminishing interactions with hydrophilic targets .

Antimalarial Activity: Role of Functional Groups

Antimalarial efficacy against Plasmodium falciparum varies with substituent chemistry:

Compound Antimalarial Activity (IC₅₀, µg/mL) Key Substituent Influence
5-O-Methylcelebixanthone 3.2 C-5 methoxy reduces activity compared to hydroxyl analogs
Celebixanthone 4.9 C-5 hydroxyl enhances target binding
Cochinchinone C 2.6 Multiple hydroxyls improve solubility and target affinity
Beta-Mangostin 7.2 C-3 methoxy limits potency compared to hydroxylated analogs

Critical Observations :

  • Hydroxyl groups (e.g., in cochinchinone C) improve antimalarial activity by increasing solubility and enabling hydrogen-bond interactions with parasitic enzymes .
  • Methoxy groups (e.g., in 5-O-methylcelebixanthone and beta-mangostin) reduce efficacy due to steric hindrance and lower polarity .

Future Research :

  • Synthetic modification of 5-O-methylcelebixanthone’s C-5 methoxy to hydroxyl could restore cytotoxicity while retaining antimalarial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-methylcelebixanthone
Reactant of Route 2
5-O-methylcelebixanthone

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